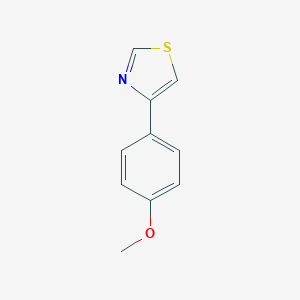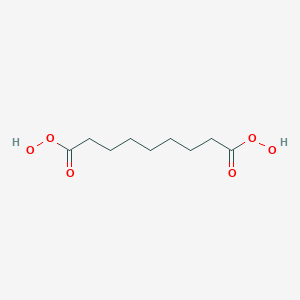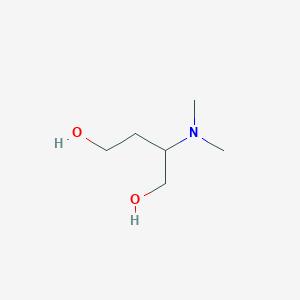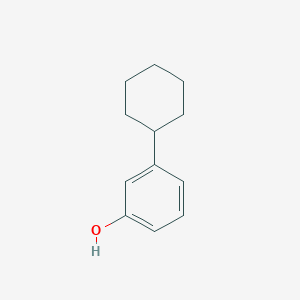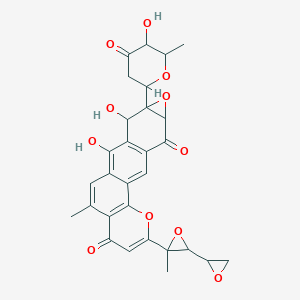
Cyclopentenyl-3-deazacytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentenyl-3-deazacytidine (CP-3-dC) is a synthetic analog of cytidine, a nucleoside that is a building block of RNA and DNA. CP-3-dC has been studied extensively for its potential applications in cancer treatment and as a research tool for epigenetic studies.
Mechanism of Action
Cyclopentenyl-3-deazacytidine inhibits DNA methyltransferase by binding to the enzyme and preventing it from adding methyl groups to DNA. This inhibition leads to changes in gene expression and can result in the death of cancer cells.
Biochemical and Physiological Effects
Cyclopentenyl-3-deazacytidine has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, Cyclopentenyl-3-deazacytidine has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Cyclopentenyl-3-deazacytidine is a potent inhibitor of DNA methyltransferase and can be used to study the role of DNA methylation in various biological processes. It is also a potential cancer treatment and can be used to study the mechanisms of cancer cell death. However, Cyclopentenyl-3-deazacytidine has some limitations for lab experiments. It is not stable in aqueous solutions and must be stored at low temperatures. In addition, it is toxic to cells at high concentrations and can have off-target effects.
Future Directions
There are many potential future directions for Cyclopentenyl-3-deazacytidine research. One area of interest is the development of more stable analogs of Cyclopentenyl-3-deazacytidine that can be used in aqueous solutions. Another area of interest is the development of Cyclopentenyl-3-deazacytidine derivatives that can target specific cancer cells or have fewer off-target effects. Cyclopentenyl-3-deazacytidine can also be used in combination with other cancer treatments to enhance their efficacy. Finally, Cyclopentenyl-3-deazacytidine can be used to study the role of DNA methylation in various biological processes, such as development and aging.
Synthesis Methods
Cyclopentenyl-3-deazacytidine can be synthesized using a modified Staudinger reaction. The reaction involves the reaction of cytosine with cyclopentadiene and triphenylphosphine in the presence of a reducing agent. The resulting Cyclopentenyl-3-deazacytidine is then purified using chromatography techniques.
Scientific Research Applications
Cyclopentenyl-3-deazacytidine has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Cyclopentenyl-3-deazacytidine has also been studied as a research tool for epigenetic studies. It is a potent inhibitor of DNA methyltransferase, which is an enzyme responsible for adding methyl groups to DNA. This inhibition can lead to changes in gene expression and can be used to study the role of DNA methylation in various biological processes.
properties
CAS RN |
130378-88-0 |
|---|---|
Product Name |
Cyclopentenyl-3-deazacytidine |
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-amino-1-[(4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyridin-2-one |
InChI |
InChI=1S/C11H14N2O4/c12-7-1-2-13(9(15)4-7)8-3-6(5-14)10(16)11(8)17/h1-4,8,10-11,14,16-17H,5,12H2/t8?,10-,11+/m1/s1 |
InChI Key |
YCRKYJVJMABCKH-JROPRLTOSA-N |
Isomeric SMILES |
C1=CN(C(=O)C=C1N)C2C=C([C@H]([C@H]2O)O)CO |
SMILES |
C1=CN(C(=O)C=C1N)C2C=C(C(C2O)O)CO |
Canonical SMILES |
C1=CN(C(=O)C=C1N)C2C=C(C(C2O)O)CO |
synonyms |
1-(3-(hydroxymethyl)-(4,5-dihydroxy)-2-cyclpenten-1-yl)-4-amino-2-pyridone 3-deaza-(cyclopentenyl)cytidine 3-deaza-CPE-C cyclopentenyl-3-deazacytidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate](/img/structure/B162862.png)


![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)
